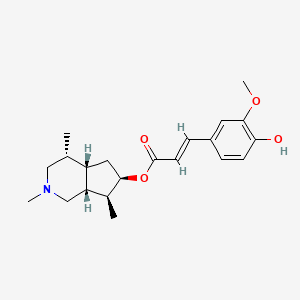
Incarvine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Incarvine C is a natural product found in Incarvillea sinensis with data available.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Incarvine C is characterized by its complex structure, which has been synthesized through various methods, including total synthesis techniques that utilize specific precursor compounds. The compound exhibits significant biological activity, particularly through its interaction with cellular pathways involved in cancer progression and pain modulation.
Key Mechanisms:
- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, specifically at the G1 phase, which is associated with the degradation of cyclin-dependent kinase 2 and cyclin E1, as well as the up-regulation of p21 and p53 proteins .
- Apoptosis Induction : The compound promotes apoptotic pathways in highly metastatic hepatocellular carcinoma (HCC) cells, contributing to its anti-cancer effects .
- Inhibition of ROCK Pathway : this compound mediates its effects through the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK), which is crucial for cell migration and invasion .
Anti-Cancer Activity
This compound has been studied extensively for its anti-tumor properties. Research indicates that it effectively suppresses proliferation and vasculogenic mimicry in HCC cells. The following table summarizes key findings from studies examining its anti-cancer effects:
Pain Management
This compound has shown promise in managing various types of pain, including inflammatory and neuropathic pain. A notable study demonstrated that it could attenuate nociceptive responses in animal models, suggesting its potential as a novel analgesic agent:
- Analgesic Effects : this compound exhibited a dose-dependent reduction in pain responses in formalin tests, indicating higher potency than traditional opioids like morphine .
- Mechanism : The analgesic effects are believed to involve activation of the adenosine receptor system rather than the opioid receptor system, providing a unique pathway for pain relief .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Hepatocellular Carcinoma : A study involving patients with HCC treated with this compound showed a marked reduction in tumor size and improved patient outcomes due to its ability to induce apoptosis and inhibit tumor growth .
- Chronic Pain Management : Patients suffering from chronic pain conditions have reported significant relief when treated with formulations containing this compound, demonstrating its potential as an alternative to conventional pain medications .
Propriétés
Formule moléculaire |
C21H29NO4 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H29NO4/c1-13-11-22(3)12-17-14(2)19(10-16(13)17)26-21(24)8-6-15-5-7-18(23)20(9-15)25-4/h5-9,13-14,16-17,19,23H,10-12H2,1-4H3/b8-6+/t13-,14-,16-,17-,19+/m0/s1 |
Clé InChI |
OFDLBJAQGFWTKC-YJVHIDGBSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
SMILES canonique |
CC1CN(CC2C1CC(C2C)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C |
Synonymes |
incarvine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















